2-Methyloctadecyl acrylate
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Overview
Description
2-Methyloctadecyl acrylate is an organic compound with the molecular formula C22H42O2. It is an ester derived from acrylic acid and 2-methyloctadecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their excellent adhesive properties and flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctadecyl acrylate typically involves the esterification of acrylic acid with 2-methyloctadecanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of acrylate esters like this compound often employs continuous flow processes. These processes involve the reaction of acrylic acid with the corresponding alcohol in the presence of a catalyst. The use of continuous flow reactors allows for better control of reaction conditions, higher yields, and reduced formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctadecyl acrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methyloctadecanol.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the acrylate group.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions at elevated temperatures.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-methyloctadecanol
Scientific Research Applications
2-Methyloctadecyl acrylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyloctadecyl acrylate primarily involves its ability to polymerize and form long-chain polymers. The acrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This polymer network can interact with various substrates, providing adhesive properties. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and the substrates .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butyl acrylate: Similar in structure but with a shorter alkyl chain.
Octyl acrylate: Similar in structure but without the methyl group on the alkyl chain.
Uniqueness
2-Methyloctadecyl acrylate is unique due to its long alkyl chain, which provides enhanced hydrophobicity and flexibility compared to shorter-chain acrylates. This makes it particularly useful in applications requiring water resistance and flexibility .
Properties
CAS No. |
25639-21-8 |
---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
2-methyloctadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-24-22(23)5-2/h5,21H,2,4,6-20H2,1,3H3 |
InChI Key |
KZMXOWBRTHYSGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
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